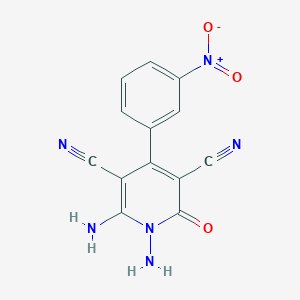
1,6-Diamino-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Diamino-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DAPD and has a molecular formula of C16H10N8O4.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research on related compounds like 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile highlights their crystal structures and intermolecular interactions. For example, Naghiyev et al. (2022) studied the crystal of this compound, which forms layers via hydrogen bonds and weak contacts, contributing to understanding the structural properties of such compounds (Naghiyev et al., 2022).
Chemical Synthesis and Derivatives
The chemical reactivity and potential applications of this compound are explored through its reactions with other chemicals. Chikava et al. (2020) showed its reaction with cyanoacetyl-3,5-dimethylpyrazole and chloroacetyl chloride to produce corresponding amides (Chikava, Dolganov, & Dotsenko, 2020). Dotsenko et al. (2021) further explored its reactions in the Mannich reaction, leading to different derivatives, indicating a range of chemical versatility (Dotsenko et al., 2021).
Biological Activity
Some studies have focused on the potential biological activities of derivatives of this compound. Abdel-Monem (2004) synthesized fused heterobicyclic systems containing this compound and evaluated their antimicrobial activities, revealing potential medicinal applications (Abdel-Monem, 2004).
Material Science and Optical Properties
In material science, the compound and its derivatives have been studied for their optical properties. Darehkordi et al. (2018) synthesized pyrido[1,2-b][1,2,4]triazines from this compound, which exhibited significant red light emission, indicating potential applications in optical materials (Darehkordi, Salehi, Rahmani, & Karimipour, 2018).
Nanoparticle Synthesis
In the field of nanotechnology, ZrP2O7 nanoparticles have been used as a catalyst for synthesizing derivatives of this compound, demonstrating its relevance in nano-catalysis (Javad, Hossein, Moghadam, & Abolfazl, 2014).
Antimicrobial Studies
Further extending its potential in biological applications, studies have also focused on the antimicrobial activity of its derivatives. Ali and Ibrahim (2010) synthesized novel fused nitrogen heterocyclic systems linked with chromone moiety from this compound and found significant antimicrobial activity in some derivatives (Ali & Ibrahim, 2010).
Propiedades
IUPAC Name |
1,2-diamino-4-(3-nitrophenyl)-6-oxopyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N6O3/c14-5-9-11(7-2-1-3-8(4-7)19(21)22)10(6-15)13(20)18(17)12(9)16/h1-4H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUNAJPPVRMERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=O)N(C(=C2C#N)N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Diamino-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(3-methanesulfonamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2699692.png)
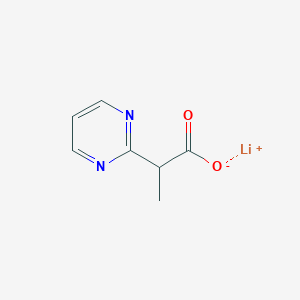
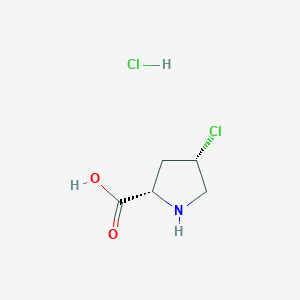



![(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2699699.png)
![3-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]chromen-2-one](/img/structure/B2699703.png)
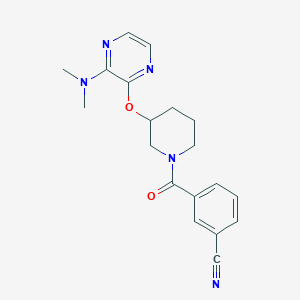


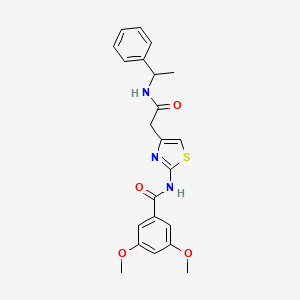

![8-(2,4-dimethoxyphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2699714.png)